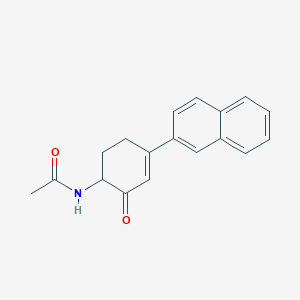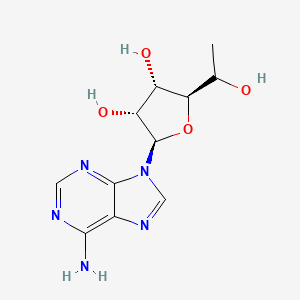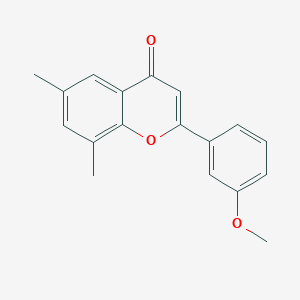![molecular formula C18H25NO B11848035 3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B11848035.png)
3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4’-piperidine] is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
The synthesis of 3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4’-piperidine] involves multiple steps. One common method starts with the alkylation of 3-hydroxy-4-halogenated benzaldehyde to obtain an intermediate compound. This intermediate undergoes further hydroxylation and alkylation steps to form the desired product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
For industrial production, the process is scaled up to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of each step. This often involves the use of specialized equipment and controlled environments to maintain consistent quality.
Analyse Chemischer Reaktionen
3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are oxidized derivatives of the original compound.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions result in the formation of reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .
Wissenschaftliche Forschungsanwendungen
3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4’-piperidine] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with various biological targets.
Medicine: There is ongoing research into its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4’-piperidine] involves its interaction with specific molecular targets. The compound binds to these targets, altering their function and triggering a cascade of biochemical events. This can lead to various effects, such as inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4’-piperidine] can be compared with other spiro compounds and piperidine derivatives. Similar compounds include:
- 3-(Cyclopropylmethoxy)-6-fluoro-2,3-dihydrospiro[indene-1,4’-piperidine]
- 3-(Cyclopropylmethoxy)-4-difluoromethoxybenzoic acid
- 3-((Cyclopropylmethoxy)methyl)piperidine hydrochloride
These compounds share structural similarities but differ in their functional groups and specific applications.
Eigenschaften
Molekularformel |
C18H25NO |
|---|---|
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
1-(cyclopropylmethoxy)-5-methylspiro[1,2-dihydroindene-3,4'-piperidine] |
InChI |
InChI=1S/C18H25NO/c1-13-2-5-15-16(10-13)18(6-8-19-9-7-18)11-17(15)20-12-14-3-4-14/h2,5,10,14,17,19H,3-4,6-9,11-12H2,1H3 |
InChI-Schlüssel |
RTWXTTRJCXJRPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(CC23CCNCC3)OCC4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Indeno[2,1-b]carbazol-7(5H)-one](/img/structure/B11847959.png)






![4-Pyrimidinamine, 5-methyl-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B11847991.png)



![5,7-Dichloro-3-cyclopentyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11848006.png)


